N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a complex organic compound that features a benzo[d]thiazole ring, a thiophene ring, and a methoxyphenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the methoxyphenylthio group: This step involves the nucleophilic substitution reaction where a methoxyphenylthio group is introduced to the acetamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, potentially leading to new insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide: Lacks the methoxyphenylthio group, which may affect its biological activity and applications.
N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide: Lacks the thiophene ring, potentially altering its chemical properties and reactivity.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide is unique due to the presence of both the benzo[d]thiazole and thiophene rings, as well as the methoxyphenylthio group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S3/c1-24-13-6-8-14(9-7-13)26-12-18(23)22-19-15(10-11-25-19)20-21-16-4-2-3-5-17(16)27-20/h2-11H,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSUKMUNZNTOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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